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Introduction

Programmed cell death protein 1 (PD-1), an immune checkpoint receptor, is renowned for its
critical role in regulating T cell activation and maintaining immune homeostasis, primarily within
lymphoid organs. However, a growing body of evidence reveals that the influence of the PD-
1/PD-L1 pathway extends far beyond the confines of the immune system, playing a pivotal role
in the function and pathobiology of a diverse array of non-lymphoid tissues and organs. This in-
depth technical guide explores the multifaceted functions of PD-1 in the liver, gut, brain, heart,
lungs, kidneys, and pancreas. It provides a comprehensive overview of PD-1/PD-L1
expression, signaling, and its implications in both health and disease, supplemented with
guantitative data, detailed experimental methodologies, and visual representations of key
pathways and workflows.

PD-1 Function in the Liver

The liver, a central hub of metabolism and immunity, expresses both PD-1 and its ligands,
which are crucial in maintaining its unique immunological tolerance.

Expression of PD-1 and its Ligands in the Liver

PD-1 is expressed on various immune cells within the liver, including T cells, B cells, and
myeloid cells[1]. Its ligands, PD-L1 and PD-L2, are found on both hematopoietic and non-
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hematopoietic cells. PD-L1 is expressed on hepatocytes, liver sinusoidal endothelial cells
(LSECSs), Kupffer cells, and hepatic stellate cells (HSCs)[1][2]. PD-L2 expression is more
restricted, primarily found on dendritic cells and macrophages|[1].

Role in Liver Homeostasis and Disease

In the healthy liver, the PD-1/PD-L1 pathway is instrumental in maintaining immune tolerance
and preventing excessive immune responses to antigens from the gut. During chronic viral
infections, such as hepatitis B (HBV) and hepatitis C (HCV), persistent antigen exposure leads
to the upregulation of PD-1 on virus-specific T cells, contributing to T cell exhaustion and viral
persistence[1].

In non-alcoholic fatty liver disease (NAFLD), the PD-1/PD-L1 axis is implicated in the
progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and hepatocellular
carcinoma (HCC). Increased PD-L1 expression on hepatocytes and non-parenchymal cells
correlates with the severity of liver disease[3][4]. The accumulation of exhausted PD-1+ CD8+
T cells in the liver is thought to impair anti-tumor immunity and promote liver damage[3][4].

In the context of liver fibrosis, PD-L1 expression on activated HSCs can promote their survival
and fibrogenic activity[2].

Effects of PD-1 Blockade in the Liver

Blockade of the PD-1/PD-L1 pathway can reinvigorate exhausted T cells, enhancing viral
clearance in chronic hepatitis[1]. However, this can also lead to immune-related adverse events
(irAEs), including hepatitis. In the context of HCC, PD-1 inhibitors have shown clinical efficacy
by restoring anti-tumor T cell responses.

Quantitative Data Summary: Liver
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Parameter Cell Type Condition Observation Reference
Hepatocytes, Increased
PD-L1 Non- expression,
) NASH ) [3][4]
Expression parenchymal correlates with
cells disease severity
Increased
] Diet-induced number of PD-1+
PD-1 Expression  CD8+ T cells ) [31[4]
NASH (mice) exhausted T
cells

Enhanced T cell

Effect of PD-1 HBV-specific T ] proliferation and
Chronic HBV ) [1]
Blockade cells cytokine
production

PD-1 Function in the Gut

The gastrointestinal tract is a complex environment where the immune system must tolerate
commensal bacteria while remaining responsive to pathogens. The PD-1/PD-L1 pathway is a
key regulator of this delicate balance.

Expression of PD-1 and its Ligands in the Gut

PD-1 is expressed on various immune cells in the gut lamina propria and intraepithelial
lymphocyte compartments. PD-L1 is expressed by intestinal epithelial cells, stromal cells, and
various immune cells, including dendritic cells and macrophages|[5].

Role in Gut Homeostasis and Disease

The PD-1/PD-L1 pathway is crucial for maintaining intestinal homeostasis and barrier
function[6]. PD-L1 expression on intestinal epithelial cells helps to regulate the activation of
intraepithelial lymphocytes and prevent excessive inflammation. In inflammatory bowel disease
(IBD), such as Crohn's disease and ulcerative colitis, the expression of PD-1 and PD-L1 is
often dysregulated. In ulcerative colitis, the expression of PD-1 on T cells and PD-L1 on
monocytes and epithelial cells increases with disease activity[7].
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Effects of PD-1 Blockade in the Gut

While PD-1 blockade can be an effective cancer therapy, it can also lead to gut-related irAEs,
including colitis, by disrupting intestinal immune homeostasis[5][6]. The gut microbiota has
been shown to influence the efficacy and toxicity of anti-PD-1 therapy[8][9].

Quantitative Data Summary: Gut

Parameter Cell Type Condition Observation Reference
Expression
PD-1/PD-L1 Monocytes, ) N ) )
i o Ulcerative Colitis  increases with [7]
Expression Epithelial cells

disease activity

Increased
] Moderate to
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Severe ) [71[10]
percentage T cells ) N compared to mild
Ulcerative Colitis
uc
PD-L1 Colonic CD90+ ) B
) Ulcerative Colitis  Increased [6]
Expression Stromal Cells
PD-L1 Colonic CD90+ ]
) Crohn's Disease Decreased [6]
Expression Stromal Cells

PD-1 Function in the Brain

The brain, once considered an immune-privileged site, is now understood to have a complex
interplay with the immune system. The PD-1/PD-L1 pathway is emerging as a critical regulator
of neuroinflammation and neuronal function.

Expression of PD-1 and its Ligands in the Brain

PD-1 is expressed on microglia, the resident immune cells of the brain, as well as on infiltrating
T cells and macrophages[11][12]. PD-L1 is expressed on neurons, astrocytes, microglia, and
brain endothelial cells[11][12].

Role in Brain Homeostasis and Disease
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In the healthy brain, the PD-1/PD-L1 pathway is thought to play a role in synaptic plasticity and
cognitive function. In neuroinflammatory and neurodegenerative diseases such as Alzheimer's
disease and Parkinson's disease, this pathway is implicated in modulating the immune
response within the central nervous system (CNS)[7][11][13]. For instance, PD-1 inhibition in
mouse models of Alzheimer's disease has been shown to increase the recruitment of
monocyte-derived macrophages to the brain, leading to enhanced clearance of amyloid-beta
plagues and improved cognitive function[7][13][14]. In ischemic stroke, neuronal PD-L1
suppression has been shown to be protective by modulating microglial polarization[15].

Effects of PD-1 Blockade in the Brain

PD-1 blockade can have both beneficial and detrimental effects in the CNS. While it can
enhance anti-tumor immunity in brain cancers, it can also lead to neuro-inflammatory irAEs[11]
[12].

Quantitative Data Summary: Brain

Parameter Cell Type Condition Observation Reference
) ) ) Prion Disease Increased
PD-1 Expression  Microglia ) ) [12]
(mice) expression
PD-L1 Neuroinflammati
) Astrocytes Upregulated [16]
Expression on
Monocyte- ) Increased
Effect of PD-1 ) Alzheimer's )
derived ) ] recruitment to [71[13][14]
Blockade Disease (mice) )
macrophages the brain

PD-1 Function in the Heart

The heart is another organ where the PD-1/PD-L1 pathway plays a crucial role in regulating
inflammation and tissue remodeling, particularly in the context of injury and autoimmune
conditions.

Expression of PD-1 and its Ligands in the Heart

PD-1 is expressed on activated T cells that infiltrate the heart during inflammation. PD-L1 is
expressed on cardiomyocytes, cardiac endothelial cells, and cardiac fibroblasts[17][18].
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Role in Heart Homeostasis and Disease

In the healthy heart, the PD-1/PD-L1 pathway helps to maintain immune tolerance. In
conditions such as myocarditis, the upregulation of PD-L1 on cardiac cells can protect the heart
from excessive T cell-mediated damage[17][19]. Disruption of this pathway can exacerbate
myocarditis and lead to dilated cardiomyopathy[17][19]. In the context of cardiac remodeling
after injury, PD-1 inhibition has been shown to disrupt collagen homeostasis and aggravate
cardiac dysfunction[17][18]. Interestingly, the PD-1/PD-L1 pathway is highly active in the
regenerative neonatal heart, and its disruption prevents heart regeneration after injury[20][21].

Effects of PD-1 Blockade in the Heart

A significant concern with PD-1 inhibitor therapy is the development of cardiotoxicity, including
myocarditis, which can be severe and fatal[17][18]. This is thought to be due to the unleashing
of T cell-mediated attacks on cardiac tissue.

Quantitative Data Summary: Heart

Parameter Cell Type Condition Observation Reference
) Higher
Lymphocytic o
PD-L1 _ _ expression in
) Cardiomyocytes Fulminant ) ) [22]
Expression - patients with
Myocarditis .
cardiac events
Lymphocytic Higher in
CD8+ T cell _ Y p y g' _
Myocardium Fulminant patients with [22]
count N _
Myocarditis cardiac events
Transverse
] CD4+ and CD8+  Aortic 15% of T cells
PD-1 Expression o [23]
T cells Constriction express PD-1
(mice)

PD-1 Function in the Lungs

The lungs are constantly exposed to environmental antigens, and the PD-1/PD-L1 pathway is
essential for maintaining immune homeostasis in this organ.
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Expression of PD-1 and its Ligands in the Lungs

PD-1 is expressed on T cells in the lung parenchyma and airways. PD-L1 is expressed on
alveolar macrophages, alveolar epithelial cells, and lung fibroblasts[1][18][24].

Role in Lung Homeostasis and Disease

In the healthy lung, PD-L1 on alveolar macrophages plays a role in suppressing T cell
activation and maintaining tolerance[18]. In idiopathic pulmonary fibrosis (IPF), the PD-1/PD-L1
axis appears to have a dual role. While it can have immunomodulatory effects, it also seems to
play a predominant profibrotic role by promoting the transition of fibroblasts to myofibroblasts|[7]
[24][25][26][27][28].

Effects of PD-1 Blockade in the Lungs

PD-1 inhibitors are a cornerstone of treatment for non-small cell lung cancer (NSCLC).
However, pneumonitis is a significant irAE associated with this therapy, highlighting the
importance of the PD-1 pathway in controlling lung inflammation.

Suantitative Data S . Lunas

Parameter Cell Type Condition Observation Reference
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PD-1 Function in the Kidneys

The PD-1/PD-L1 pathway is involved in maintaining immune homeostasis in the kidneys and is
implicated in various renal diseases.

Expression of PD-1 and its Ligands in the Kidneys

PD-1 receptors and/or ligands are present on resident innate immune cells in the renal
interstitium and on renal parenchymal cells, including proximal tubule epithelial cells and
podocytes[4][29].

Role in Kidney Homeostasis and Disease

In the aging kidney, there is an upregulation of PD-1 in podocytes and tubular epithelial cells,
which is associated with a decline in renal function[29]. In the context of renal allograft
rejection, PD-L1 expression on tubular epithelial cells can suppress alloreactive T cell
responses[30]. In diabetic nephropathy, the role of PD-1 is still under investigation, but it is
thought to be involved in the inflammatory processes that drive disease progression.

Effects of PD-1 Blockade in the Kidneys

Acute interstitial nephritis is a recognized irAE of PD-1 inhibitor therapy, characterized by an
inflammatory infiltrate in the kidney interstitium[27].

: itative Data S . Kidnevs

Parameter Cell Type Condition Observation Reference
_ Higher levels
] Podocytes, Aged mice and
PD-1 Expression compared to [29]
Tubular cells humans
young
PD-L1 Tubular Epithelial  Renal Allograft
) o Upregulated [30]
Expression Cells Rejection
Effect of PD-1 ] Increased
Podocytes Aged mice ) [29]
Blockade lifespan

PD-1 Function in the Pancreas
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The PD-1/PD-L1 pathway plays a critical role in maintaining immune tolerance within the
pancreas, and its dysregulation is strongly associated with autoimmune diabetes.

Expression of PD-1 and its Ligands in the Pancreas

PD-1 is expressed on T cells that infiltrate the pancreatic islets. PD-L1 is expressed on
pancreatic beta cells, as well as on macrophages and dendritic cells within the islets[5][22][31].

Role in Pancreas Homeostasis and Disease

The PD-1/PD-L1 axis is fundamental to preventing the autoimmune destruction of beta cells in
type 1 diabetes (T1D)[6][19][22][31][32][33][34]. In individuals with T1D, PD-L1 is expressed in
insulin-producing beta cells, possibly as a protective mechanism against the autoimmune
attack[31]. Dysregulation of this pathway can lead to the activation of autoreactive T cells and
the development of T1D[6][19][22][31][32][33][34]. In autoimmune pancreatitis, ductal PD-L1
expression is a potential diagnostic marker[35].

Effects of PD-1 Blockade in the Pancreas

A significant and serious iIrAE of PD-1 inhibitor therapy is the development of fulminant type 1
diabetes, which is characterized by the rapid destruction of beta cells[19][32][33]. Pancreatitis
is another, albeit rarer, irAE[25].

Quantitative Data Summary: Pancreas

Parameter Cell Type Condition Observation Reference
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PD-L1 . o
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Experimental Protocols

This section provides an overview of key experimental methodologies used to study PD-1
function in non-lymphoid tissues. These are intended as guides, and researchers should
consult the original cited literature for detailed, step-by-step protocols.

Immunohistochemistry (IHC) for PD-1/PD-L1

IHC is used to visualize the expression and localization of PD-1 and PD-L1 proteins within
tissue sections.

o Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 um) are
deparaffinized and rehydrated.

e Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer
(pH 6.0) or a high pH buffer.

» Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-
specific antibody binding is blocked with a serum-based blocking solution.

e Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PD-
1 or PD-L1 (e.g., clones 28-8, 22C3, SP142, SP263, E1L3N) overnight at 4°C[10][25][36].

o Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied,
followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site
of antigen expression.

o Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize
nuclei and then dehydrated and mounted.

Flow Cytometry for PD-1/PD-L1 Expression

Flow cytometry is used to quantify the percentage of cells expressing PD-1 or PD-L1 and the
intensity of expression on different cell populations isolated from tissues.

» Single-Cell Suspension Preparation: Tissues are mechanically and/or enzymatically digested
to obtain a single-cell suspension.
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e Cell Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against
cell surface markers to identify specific cell populations (e.g., CD45 for immune cells,
EpCAM for epithelial cells) and an antibody against PD-1 or PD-L1[19][29]. A viability dye is
included to exclude dead cells.

Data Acquisition: Stained cells are analyzed on a flow cytometer.

Data Analysis: The data is analyzed using software to gate on specific cell populations and
determine the percentage of PD-1 or PD-L1 positive cells and their mean fluorescence
intensity (MFI).

In Situ Hybridization (ISH) for PD-1/PD-L1 mRNA

ISH is used to detect and localize PD-1 and PD-L1 mRNA within tissue sections, providing
information about gene expression at the single-cell level.

Probe Design and Synthesis: Labeled antisense RNA probes complementary to the target
MRNA are synthesized[18][26][37][38].

Tissue Preparation: Frozen or FFPE tissue sections are prepared and pretreated to allow
probe access to the target mRNA.

Hybridization: The labeled probe is hybridized to the tissue section overnight.

Washing and Detection: Stringent washes are performed to remove unbound probe. The
probe is then detected using an antibody against the label, which is conjugated to an
enzyme or a fluorophore[18][26][37][38].

Visualization: The signal is visualized using a chromogenic substrate or fluorescence
microscopy.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

ChIP-seq is used to identify the genomic regions where a protein of interest, such as a
transcription factor that regulates PD-1 expression, binds to DNA.

e Cross-linking and Chromatin Preparation: Protein-DNA interactions are cross-linked with
formaldehyde, and the chromatin is sheared into small fragments[4][16][30][39].
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e Immunoprecipitation: An antibody specific to the protein of interest is used to
immunoprecipitate the protein-DNA complexes.

o DNA Purification and Library Preparation: The DNA is purified from the immunoprecipitated

complexes, and a sequencing library is prepared.

e Sequencing and Data Analysis: The DNA library is sequenced, and the sequencing reads are

mapped to the genome to identify the protein's binding sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 17 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10315615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10315615/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321105/
https://rupress.org/jem/article/198/1/39/39854/PD-1-Inhibits-Antiviral-Immunity-at-the-Effector
https://www.benchchem.com/product/b1179027#pd-1-function-in-non-lymphoid-tissues-and-organs
https://www.benchchem.com/product/b1179027#pd-1-function-in-non-lymphoid-tissues-and-organs
https://www.benchchem.com/product/b1179027#pd-1-function-in-non-lymphoid-tissues-and-organs
https://www.benchchem.com/product/b1179027#pd-1-function-in-non-lymphoid-tissues-and-organs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1179027?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

